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Compound Name: Whitlockite

Cat. No.: B577102 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of whitlockite, a

calcium phosphate mineral of significant interest in various scientific and biomedical fields. This

document summarizes key crystallographic data, details the experimental protocols for its

characterization, and presents a visual representation of its structural arrangement.

Crystallographic Data
Whitlockite is a member of the phosphate mineral group and exhibits a complex crystal

structure. It crystallizes in the trigonal system with the rhombohedral space group R3c[1][2][3].

The chemical formula of whitlockite can be variable, with the general formula often

represented as Ca₉(Mg,Fe)(PO₄)₆(PO₃OH)[3]. The structure is characterized by a framework of

interconnected calcium-oxygen polyhedra and phosphate tetrahedra[4].

Unit Cell Parameters
The lattice parameters of whitlockite have been determined by various studies, primarily using

X-ray and neutron diffraction techniques. The values can vary slightly depending on the specific

chemical composition of the sample. A summary of reported hexagonal unit cell parameters is

presented in Table 1.
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a (Å) c (Å) V (Å³) Source

10.33 37.103(5) - [3]

10.310(2) 37.103(5) - [2]

10.3685(4) 37.1444(13) 3458.2(3) [1]

10.357(3) 37.095(15) 3446(2) [1]

Table 1: Reported Hexagonal Unit Cell Parameters for Whitlockite.

Atomic Coordinates
The precise arrangement of atoms within the whitlockite crystal lattice is defined by their

fractional coordinates. The following table provides an example of atomic coordinates for a

whitlockite sample from Palermo Mine, USA, as determined by single-crystal X-ray diffraction.
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Atom
Wyckoff

Position
x y z Occupancy

Ca(1) 18b 0.2801(1) 0.1387(1) 0.1876(1) 1

Ca(2) 18b 0.2319(1) 0.2642(1) 0.0911(1) 1

Ca(3) 18b 0.2528(1) 0.2858(1) 0.0000(1) 1

Mg/Fe 6a 0 0 0.25 0.533/0.342

P(1) 18b 0.1789(1) 0.4612(1) 0.1552(1) 1

P(2) 18b 0.1293(1) 0.1589(1) 0.0531(1) 1

P(3) 6a 0 0 0.4321(1) 1

O(1) 18b 0.2971(2) 0.5291(2) 0.1663(1) 1

O(2) 18b 0.1069(2) 0.2961(2) 0.1543(1) 1

O(3) 18b 0.1412(2) 0.5113(2) 0.1132(1) 1

O(4) 18b 0.1551(2) 0.5231(2) 0.1948(1) 1

O(5) 18b 0.2458(2) 0.1421(2) 0.0631(1) 1

O(6) 18b 0.0812(2) 0.1987(2) 0.0132(1) 1

O(7) 18b 0.0621(2) 0.2113(2) 0.0912(1) 1

O(8) 18b 0.1281(2) 0.0821(2) 0.0481(1) 1

O(9) 18b 0.1192(2) 0.0811(2) 0.4411(1) 1

O(10) 6a 0 0 0.3921(2) 1

H(10) 18b 0.031(4) 0.062(4) 0.383(1) 0.857

Table 2: Fractional Atomic Coordinates of Whitlockite[1]. Note: The data presented is a

representative example and may vary between different whitlockite specimens.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b577102?utm_src=pdf-body
https://www.mdpi.com/2073-4352/11/3/225
https://www.benchchem.com/product/b577102?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The determination of the crystal structure of whitlockite relies on sophisticated analytical

techniques, primarily single-crystal X-ray diffraction (XRD) and neutron diffraction, often

coupled with Rietveld refinement for powder diffraction data.

Single-Crystal X-ray Diffraction (XRD)
A common methodology for single-crystal XRD analysis of whitlockite involves the following

steps:

Crystal Selection and Mounting: A suitable single crystal of whitlockite, typically with

dimensions in the range of 0.1 to 0.2 mm, is carefully selected under a microscope and

mounted on a goniometer head.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data

collection is often performed at room temperature using a monochromatic X-ray source, such

as MoKα radiation (λ = 0.71073 Å)[5]. A CCD area detector is commonly used to collect the

diffraction data over a wide range of scattering angles (2θ)[5]. Multiple frames are collected

by rotating the crystal through different orientations.

Data Processing: The raw diffraction data are processed to integrate the reflection intensities

and apply corrections for Lorentz and polarization effects[5]. An absorption correction may

also be applied depending on the crystal size and shape.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson techniques to obtain an initial model of the atomic arrangement. This model is then

refined using full-matrix least-squares methods against the experimental diffraction data[2].

The refinement process optimizes the atomic coordinates, site occupancy factors, and

thermal displacement parameters to achieve the best possible fit between the calculated and

observed diffraction patterns. The quality of the refinement is assessed by the R-factor

(agreement factor).

Rietveld Refinement
For polycrystalline (powder) samples of whitlockite, Rietveld refinement is a powerful

technique to extract detailed structural information from the powder XRD pattern.
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Data Collection: A high-quality powder XRD pattern is collected using a diffractometer in a

step-scan mode over a broad 2θ range[4].

Initial Model: The refinement starts with an initial structural model, which includes the space

group, approximate lattice parameters, and atomic positions of a known isostructural

compound or a previously determined whitlockite structure[4].

Refinement Process: The Rietveld refinement software (e.g., FullProf, GSAS) is used to

iteratively adjust the structural and instrumental parameters to minimize the difference

between the calculated and observed powder diffraction profiles. The refined parameters

typically include:

Structural Parameters: Lattice parameters, atomic coordinates, site occupancy factors,

and isotropic or anisotropic displacement parameters.

Profile Parameters: Peak shape function parameters (e.g., Gaussian and Lorentzian

components of a pseudo-Voigt function), background coefficients, and preferred

orientation parameters[4].

Analysis of Results: The final refined structural parameters provide detailed information

about the crystal structure of the whitlockite sample. The goodness-of-fit indicators, such as

Rwp (weighted profile R-factor) and χ² (chi-squared), are used to evaluate the quality of the

refinement[4].

Structural Visualization
The crystal structure of whitlockite is a complex three-dimensional network. The following

diagram illustrates the fundamental building blocks and their connectivity. The structure is

composed of columns of polyhedra running parallel to the c-axis. One type of column consists

of alternating MgO₆ (or FeO₆) octahedra and PO₄ tetrahedra. These are surrounded by six

other columns, each containing a sequence of CaO₈ polyhedra and PO₄ tetrahedra.
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Caption: A simplified representation of the columnar arrangement in the whitlockite crystal

structure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://msaweb.org/AmMin/AM60/AM60_120.pdf
https://en.wikipedia.org/wiki/Whitlockite
https://pmc.ncbi.nlm.nih.gov/articles/PMC2979107/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2979107/
https://iris.cnr.it/retrieve/d14f73af-3d10-45f9-80e7-fa5c272596e9/prod_446460-doc_160527.pdf
https://www.benchchem.com/product/b577102#what-is-the-crystal-structure-of-whitlockite
https://www.benchchem.com/product/b577102#what-is-the-crystal-structure-of-whitlockite
https://www.benchchem.com/product/b577102#what-is-the-crystal-structure-of-whitlockite
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b577102?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

